molecular formula C17H33N3O3 B14775984 tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14775984
M. Wt: 327.5 g/mol
InChI Key: FMYJTGUXBQSUGR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an amino acid derivative, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available reagents. One common approach involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions to form the desired amide bonds. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group, an amino acid derivative, and a pyrrolidine ring

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-7-19(15(21)14(18)12(2)3)10-13-8-9-20(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3

InChI Key

FMYJTGUXBQSUGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N

Origin of Product

United States

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